2-Isocyanato-1-methoxybutane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

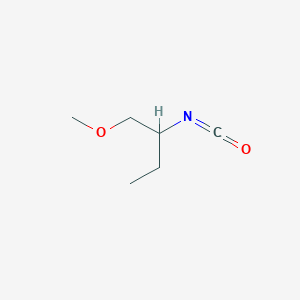

2-Isocyanato-1-methoxybutane: is an organic compound with the molecular formula C6H11NO2 . It is a member of the isocyanate family, which are compounds containing the functional group -N=C=O. Isocyanates are widely used in the production of polyurethanes, which are essential materials in various industries, including automotive, construction, and furniture.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Isocyanato-1-methoxybutane can be synthesized through several methods:

Phosgene Method: This traditional method involves the reaction of phosgene with an amine to produce isocyanates. due to the toxicity of phosgene, this method is less favored.

Non-Phosgene Methods: These methods include the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanates.

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: 2-Isocyanato-1-methoxybutane can undergo nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles to form ureas or carbamates.

Addition Reactions: It can also participate in addition reactions with alcohols to form urethanes.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, are commonly used in reactions with this compound.

Catalysts: Metal catalysts, particularly zinc, are used to enhance the yield of isocyanates in non-phosgene methods.

Major Products:

Ureas: Formed from the reaction with amines.

Urethanes: Formed from the reaction with alcohols.

Applications De Recherche Scientifique

Polymer Chemistry

2-Isocyanato-1-methoxybutane is utilized in the synthesis of polyurethanes. Its isocyanate group reacts with polyols to form urethane linkages, which are crucial in producing flexible foams, elastomers, and coatings.

Table 1: Polymerization Reactions

| Reaction Type | Reactants | Products |

|---|---|---|

| Urethane Formation | Isocyanate + Polyol | Polyurethane |

| Cross-linking | Isocyanate + Diol | Cross-linked Network |

Biomedical Applications

The compound has been explored for modifying biomolecules, particularly proteins and nucleic acids. The reactivity of the isocyanate group allows it to form stable conjugates with amino acid side chains, which can be used in drug delivery systems or as targeting agents in therapeutic applications.

Case Study: Protein Modification

A study demonstrated the successful conjugation of this compound to a model protein, enhancing its stability and bioavailability in vitro.

Antimicrobial Activity

Research has indicated potential antimicrobial properties of this compound against various pathogens. The compound disrupts bacterial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Effects

In vitro studies showed that this compound exhibited significant activity against Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Mécanisme D'action

The mechanism of action of 2-Isocyanato-1-methoxybutane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic and reacts readily with nucleophiles such as amines and alcohols. This reaction forms stable urea or urethane linkages, which are essential in the formation of polyurethanes .

Comparaison Avec Des Composés Similaires

1-Methoxybutane: Similar in structure but lacks the isocyanate group, making it less reactive in forming polyurethanes.

2-Heptyne: An alkyne that also lacks the isocyanate group.

Uniqueness: 2-Isocyanato-1-methoxybutane is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various polymers and coatings. This makes it a valuable compound in the production of polyurethanes and other industrial applications .

Activité Biologique

2-Isocyanato-1-methoxybutane is an isocyanate compound with potential biological activities, particularly in the fields of medicinal chemistry and material science. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C5H9N2O

- CAS Number : 37441-01-3

- Molecular Weight : 113.14 g/mol

The compound features an isocyanate functional group, which is known for its reactivity with nucleophiles, making it a candidate for various biological interactions.

Isocyanates, including this compound, are known to interact with biological macromolecules such as proteins and nucleic acids. The mechanism typically involves the formation of covalent bonds with nucleophilic sites in amino acids (e.g., cysteine, lysine) or DNA bases, leading to modifications that can alter protein function or genetic expression.

Antimicrobial Properties

Research indicates that isocyanate compounds exhibit antimicrobial activity. For instance, studies have shown that derivatives of isocyanates can inhibit the growth of various bacterial strains by disrupting cellular processes. While specific data on this compound is limited, its structural similarity to other active isocyanates suggests potential antimicrobial effects.

Cytotoxicity and Cancer Research

Isocyanates have been investigated for their cytotoxic effects on cancer cells. A study highlighted that certain isocyanate derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity may be attributed to the differential expression of nucleophilic targets in cancerous versus non-cancerous cells.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | A2780T (Taxol-resistant ovarian cancer) | TBD |

| Isopropyl Isocyanide | 3T3-L1 (Mouse fibroblast) | 0.54 |

| Butyl Isocyanide | Various bacterial strains | 0.07 |

Study on Isocyanate Derivatives

A review published in Chemical Reviews outlines the biological activities of various isocyanate-containing molecules, emphasizing their potential as therapeutic agents. The review discusses structure-activity relationships and highlights how modifications to the isocyanate group can enhance biological efficacy .

Antiviral Activity

Another study explored the antiviral properties of isocyanates against specific viral strains. Although direct data on this compound was not available, similar compounds demonstrated significant antiviral activity by inhibiting viral replication through interaction with viral proteins .

Safety and Toxicology

The biological activity of isocyanates raises concerns regarding toxicity. Studies indicate that exposure to isocyanates can lead to respiratory issues and skin sensitization. Therefore, understanding the safety profile of this compound is crucial for its application in therapeutic contexts.

Propriétés

IUPAC Name |

2-isocyanato-1-methoxybutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJUKCDKRZHZDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N=C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.